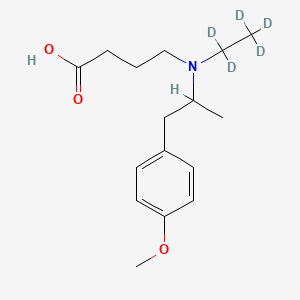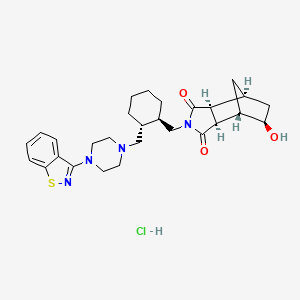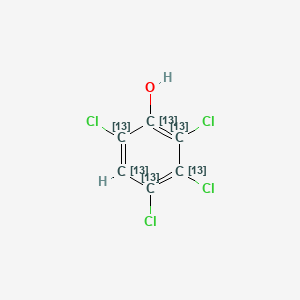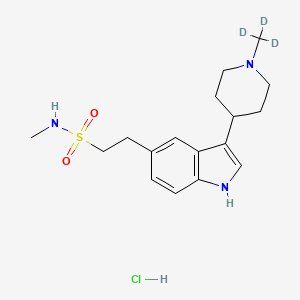
羟基甲苯丁脲-d9
描述
Hydroxy Tolbutamide-d9 is a stable isotope labelled metabolite of Tolbutamide . It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes . It is used for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of Hydroxy Tolbutamide-d9 involves the use of tolbutamide as a substrate. The enzyme activities using fluorometric substrates and liquid chromatography– tandem mass spectrometry with tolbutamide (CYP2C9) were assayed .Molecular Structure Analysis
The molecular formula of Hydroxy Tolbutamide-d9 is C12 2H9 H9 N2 O4 S . It has a molecular weight of 295.40 .Chemical Reactions Analysis
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide, which is an antidiabetic drug. It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes .Physical and Chemical Properties Analysis
Hydroxy Tolbutamide-d9 is a neat product . It has a molecular weight of 295.40 . The product is stable isotope labelled .科学研究应用
药物基因组学研究
羟基甲苯丁脲-d9 用于药物基因组学研究,特别是在研究 CYP2C9 和 CYP2C19 的变异体 {svg_1}. 这些是高度多态性的药物基因,了解它们的变异性可以帮助针对这些基因编码的酶的底物药物的治疗进行个性化 {svg_2}. 该化合物用于测定酶活性的测定中 {svg_3}.
药物代谢研究
该化合物用于药物代谢研究。 例如,它用于测定 CYP2C9 的活性,CYP2C9 是一种参与药物代谢的肝脏酶 {svg_4}. 了解这种酶如何代谢药物可以帮助预测不同个体对药物的反应 {svg_5}.
脂质体的制剂和评价
This compound 用于制剂和评价用于持续药物递送系统的脂质体 {svg_6}. 脂质体是由胆固醇和天然无毒磷脂制成的微小的人工囊泡 {svg_7}. 该化合物使用物理分散法和醚注射法等技术制备成脂质体药物递送系统 {svg_8}.
稳定性研究
该化合物用于药物制剂的稳定性研究 {svg_9}. 例如,它用于研究脂质体制剂在不同温度下的稳定性 {svg_10}. 这些研究可以帮助确定药物制剂的最佳储存条件 {svg_11}.
药物毒理学中的参考物质
This compound 用作药物毒理学中的参考物质 {svg_12}. 它可以用于校准仪器和验证毒理学研究中的分析方法 {svg_13}.
制药行业的研究与开发
该化合物用于制药行业中新药的研究与开发 {svg_14} {svg_15}. 它可用于临床前研究,以研究新药候选物的药代动力学和药效学 {svg_16} {svg_17}.
作用机制
Target of Action
Hydroxy Tolbutamide-d9, a deuterated analog of the metabolite hydroxy tolbutamide, primarily targets the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .
Mode of Action
Hydroxy Tolbutamide-d9, like its parent compound tolbutamide, belongs to the sulfonylurea class of insulin secretagogues . It acts by directly stimulating the acute release of insulin from functioning β cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the β cell . The exact mechanism of this interaction remains unknown .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy Tolbutamide-d9 is the insulin signaling pathway . By stimulating the release of insulin, it increases both basal insulin secretion and meal-stimulated insulin release . Additionally, it enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Pharmacokinetics
Hydroxy Tolbutamide-d9 is metabolized in the liver, primarily via the CYP2C9 enzyme, to form mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75% to 85% of Hydroxy Tolbutamide-d9 and its metabolites are excreted in urine, with the remainder excreted in feces .
Result of Action
The action of Hydroxy Tolbutamide-d9 results in a decrease in blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM) . By stimulating insulin secretion, it promotes the uptake and storage of glucose, thereby lowering blood glucose levels . Due to its mechanism of action, it may cause hypoglycemia and requires consistent food intake to decrease this risk .
Action Environment
The action, efficacy, and stability of Hydroxy Tolbutamide-d9 can be influenced by various environmental factors. For instance, the risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . Furthermore, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen . It’s also worth noting that Hydroxy Tolbutamide-d9, like all sulfonylureas, requires the pancreas to be able to produce insulin for the drug to work .
未来方向
生化分析
Biochemical Properties
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide . It is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Cellular Effects
Its parent compound, Tolbutamide, is known to stimulate the secretion of insulin by the pancreas . This suggests that Hydroxy Tolbutamide-d9 may also influence cellular processes related to insulin secretion and glucose metabolism.
Molecular Mechanism
Tolbutamide, the parent compound, is known to stimulate the acute release of insulin from functioning beta cells of pancreatic islet tissue . This process involves a sulfonylurea receptor on the beta cell . It is plausible that Hydroxy Tolbutamide-d9 may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
It is known that the compound is used as an internal standard in mass spectrometry, suggesting that it has good stability for such applications .
Metabolic Pathways
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide and is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which is involved in the metabolism of a wide range of substances, including drugs and other xenobiotics .
属性
IUPAC Name |
1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHYONYKZIRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205824 | |
| Record name | Hydroxymethyltolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy tolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5719-85-7, 1185112-19-9 | |
| Record name | Hydroxytolbutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethyltolbutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyltolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYMETHYLTOLBUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy tolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











